2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
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Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Compounds
Studies have focused on the design and synthesis of novel derivatives, including those related to "2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide." For example, Yang Jing (2010) explored the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, characterized by 1H NMR, IR, and MS, indicating the significance of structural characterization in understanding the properties of such compounds (Yang Jing, 2010).
Investigation of Biological Activities
Research has been conducted on the biological activities of pyrimidine derivatives. T. Mohamed et al. (2011) designed, synthesized, and evaluated a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showcasing the therapeutic potential of these compounds in the context of Alzheimer's disease (T. Mohamed et al., 2011).
Crystal Structural Analysis
The crystal structures of related compounds have been determined to understand their molecular configurations and interactions. S. Subasri et al. (2017) reported on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide derivatives, revealing insights into molecular geometry and hydrogen bonding patterns (S. Subasri et al., 2017).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been essential in understanding the pharmacological properties of pyrimidine derivatives. R. Altenbach et al. (2008) investigated a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, contributing to the development of anti-inflammatory and antinociceptive agents (R. Altenbach et al., 2008).
Antioxidant Activity
The exploration of antioxidant activities of novel heterocycles derived from related compounds has been a focus, indicating the potential for developing new antioxidant agents. N. Taha (2012) described the synthesis and evaluation of new heterocycles with promising antioxidant activity, highlighting the therapeutic potential of these compounds (N. Taha, 2012).
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-27-12-14-28(15-13-27)29-21-11-5-9-19(21)23(26-24(29)31)32-16-22(30)25-20-10-4-7-17-6-2-3-8-18(17)20/h2-4,6-8,10H,5,9,11-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNFYWONLBGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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